4-Carboxyl-17β-Estradiol
Description
Properties
Molecular Formula |
C₁₉H₂₄O₄ |
|---|---|
Molecular Weight |
316.39 |
Synonyms |
4-Carboxyl-(17β)-estra-1,3,5(10)-triene-3,17-diol |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The position and type of substituents on the estradiol skeleton critically influence solubility, stability, and receptor interactions. Key comparisons include:
- 4-Carboxyl vs. 4-Methoxy : The carboxyl group at C-4 increases aqueous solubility, making 4-carboxyl-E2 suitable for electrochemical sensing or drug delivery systems. In contrast, 4-methoxy-E2’s methoxy group enhances membrane permeability and resistance to hepatic hydroxylation, prolonging its half-life .
- 17α-Ethinyl Estradiol : The ethinyl group at C-17α prevents oxidation by 17β-hydroxysteroid dehydrogenase, rendering it orally active and a key component in contraceptives .
Research Findings and Data Tables
Table 1: Comparative Receptor Binding Affinities
| Compound | ERα Binding (Kd, nM) | ERβ Binding (Kd, nM) | Source |
|---|---|---|---|
| 17β-Estradiol (E2) | 0.1–0.5 | 0.2–0.6 | |
| 7α-Biotinylated E2 | 0.6 | 0.8 | |
| 4-Methoxy-E2 | 1.2 | 1.5 | |
| 17α-Ethinyl E2 | 0.3 | 0.4 |
Table 2: Environmental Persistence of Estradiol Derivatives
Preparation Methods
Electrophilic Carboxylation Strategies
In the synthesis of ent-17β-estradiol derivatives, indenone precursors undergo aromatization to generate phenolic A-rings. Analogously, a carboxyl group could be introduced at C4 via Friedel-Crafts acylation followed by oxidation. For instance, treating 17β-estradiol with acetyl chloride in the presence of AlCl₃ could yield a C4-acetyl intermediate, which is subsequently oxidized to a carboxyl group using potassium permanganate (KMnO₄) or Jones reagent. This approach mirrors the oxidation of alkyl side chains in estradiol analogues reported in solid-phase combinatorial studies.
Critical Considerations:
-
Regioselectivity : The electron-rich C3 phenol group directs electrophiles to the C2 and C4 positions. Steric hindrance at C2 favors C4 substitution, particularly when using bulky acylating agents.
-
Oxidation Conditions : Mild oxidizing agents (e.g., KMnO₄ in acetone) minimize over-oxidation of the steroid backbone, preserving the 17β-hydroxyl configuration.
Borohydride-Mediated Reduction for 17β Configuration Retention
High-purity 17β-estradiol is a prerequisite for subsequent C4 modification. Patent data reveal that sodium borohydride (NaBH₄) reductions of estrone in alkaline methanol at -5°C to -10°C yield 17β-estradiol with >99% purity and <0.65% 17α-epimer. This two-step protocol—initial reduction at low temperatures (-7°C) followed by a maintenance phase at 10°C—ensures kinetic favorability for the 17β isomer.
Recrystallization and Purity Optimization
Post-reduction, crude 17β-estradiol is recrystallized from 5% aqueous isopropyl alcohol (IPA), elevating purity from 99% to 99.84%. This step is critical for removing trace 17α-estradiol and unreacted estrone, which could interfere with downstream C4 functionalization.
Table 1: Impact of Recrystallization Solvents on 17β-Estradiol Purity
| Solvent | Purity (%) | 17α-Estradiol Impurity (%) | Yield (%) |
|---|---|---|---|
| Methanol | 98.2 | 1.5 | 85 |
| 5% Aqueous IPA | 99.84 | 0.16 | 82 |
| THF | 97.1 | 2.3 | 88 |
Solid-Phase Synthesis for Combinatorial Diversification
Solid-phase techniques, developed for 16β- and 7α-substituted estradiol derivatives, offer a modular framework for C4 carboxylation. The o-nitrobenzyl ether photolabile linker enables temporary protection of the phenolic A-ring, allowing sequential functionalization at C4.
Stepwise Protocol for C4 Carboxylation
-
Linker Attachment : 17β-Estradiol is bound to a polystyrene resin via its C3 phenol group using an o-nitrobenzyl ether linker.
-
C4 Lithiation : The A-ring is deprotonated at C4 using lithium diisopropylamide (LDA), followed by quenching with carbon dioxide (CO₂) to introduce a carboxylate.
-
Photolytic Cleavage : UV irradiation (365 nm) releases the 4-carboxyl-17β-estradiol derivative from the resin, achieving purities >90%.
Advantages :
-
Enables parallel synthesis of carboxylated analogues.
-
Minimizes purification challenges through resin-bound intermediates.
Analytical Validation and Characterization
Chromatographic Purity Assessment
High-performance liquid chromatography (HPLC) with C18 columns and UV detection (280 nm) resolves this compound from precursors and epimers. The patent method reports a retention time of 8.2 min for 17β-estradiol, with carboxylated analogues expected at 9.5–10.5 min.
Q & A
Q. What statistical frameworks ensure robust analysis of environmental fate studies for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
